Dihydroxy Moxonidine

Description

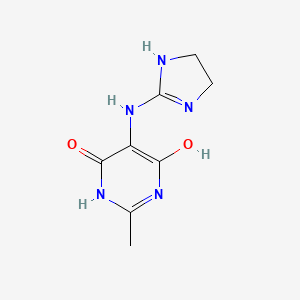

Structure

3D Structure

Properties

IUPAC Name |

5-(4,5-dihydro-1H-imidazol-2-ylamino)-4-hydroxy-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O2/c1-4-11-6(14)5(7(15)12-4)13-8-9-2-3-10-8/h2-3H2,1H3,(H2,9,10,13)(H2,11,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLOQTXGPAIGCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)NC2=NCCN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747679 | |

| Record name | 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-6-hydroxy-2-methylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352457-32-0 | |

| Record name | 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-6-hydroxy-2-methylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dihydroxy Moxonidine chemical structure and properties

An In-Depth Technical Guide to Dihydroxy Moxonidine: Structure, Metabolism, and Analysis

Abstract

This technical guide provides a comprehensive overview of this compound, a key metabolite of the second-generation centrally acting antihypertensive agent, Moxonidine. The document delineates its chemical structure, physicochemical properties, and its formation through the metabolic oxidation of the parent compound. We will explore the limited pharmacological relevance of this metabolite in contrast to Moxonidine. The core of this guide is dedicated to the practical, field-proven methodologies for its analysis, including detailed protocols for sample preparation and detection in biological matrices using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Furthermore, its critical role as a synthesized reference standard in analytical method development, impurity profiling, and quality control for Moxonidine is discussed. This guide is intended for researchers, analytical scientists, and drug development professionals engaged in the study of drug metabolism and pharmaceutical analysis.

Chemical and Physical Profile

Chemical Structure and Identifiers

This compound is a derivative of Moxonidine formed through oxidative metabolism. Its core structure consists of a pyrimidine ring linked to a dihydro-imidazole group.

-

Chemical Name: 5-((4,5-dihydro-1H-imidazol-2-yl)amino)-6-hydroxy-2-methylpyrimidin-4(3H)-one[1][2][3]

-

Alternative Name: 5-(imidazolidin-2-ylideneamino)-2-methylpyrimidine-4,6-diol[4]

Physicochemical Properties

As a metabolite primarily used as an analytical reference standard, extensive public data on its physicochemical properties is limited. The following table summarizes known identifiers. The causality behind its properties, such as solubility, would be dictated by the presence of multiple hydroxyl and amine groups, suggesting higher polarity compared to its parent drug, Moxonidine. This increased polarity is consistent with metabolic pathways that facilitate renal excretion.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁N₅O₂ | [1][2][5] |

| Molecular Weight | 209.21 g/mol | [2][4][5] |

| InChI | InChI=1S/C8H11N5O2/c1-4-11-6(14)5(7(15)12-4)13-8-9-2-3-10-8/h2-3H2,1H3,(H2,9,10,13)(H2,11,12,14,15) | [8][9] |

| SMILES | CC1=NC(=C(NC2=NCCN2)C(=O)N1)O | [3] |

| Appearance | Typically a solid, available as a reference standard. | N/A |

| Solubility | Expected to be soluble in polar organic solvents and aqueous acids. | N/A |

Biotransformation and Pharmacokinetic Context

The Metabolic Journey of Moxonidine

Moxonidine is well-absorbed after oral administration, with the majority of the dose being eliminated via the kidneys.[10][11][12][13] While a significant portion (50-75%) is excreted as the unchanged parent drug, the remainder undergoes metabolism.[10][14] Biotransformation is a secondary clearance pathway, involving oxidation of either the methyl group on the pyrimidine ring or the imidazoline ring itself.[15][16][17][18]

This process leads to the formation of several metabolites, including:

The formation of this compound is a subsequent oxidation step, likely from a mono-hydroxylated intermediate.[10][18] Studies in humans have identified the dehydrogenated metabolite as the major circulating and urinary metabolite, while the parent moxonidine remains the most abundant single component found in urine.[15][16][19]

Metabolic Pathway of Moxonidine

The following diagram illustrates the primary metabolic transformations of Moxonidine. The pathway highlights that this compound is a product of sequential oxidation reactions.

Sources

- 1. This compound | CAS No- 352457-32-0 | NA [chemicea.com]

- 2. venkatasailifesciences.com [venkatasailifesciences.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. This compound - SRIRAMCHEM [sriramchem.com]

- 5. This compound - CAS - 352457-32-0 | Axios Research [axios-research.com]

- 6. This compound - CAS - 352457-32-0 | Axios Research [axios-research.com]

- 7. amzeals.com [amzeals.com]

- 8. This compound | CAS: 352457-32-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 9. labsolu.ca [labsolu.ca]

- 10. Moxonidine | C9H12ClN5O | CID 4810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Metabolism and disposition of moxonidine in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 15. Metabolism and disposition of the antihypertensive agent moxonidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Identification, synthesis and pharmacological activity of moxonidine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. MOXONIDINE (PD008988, WPNJAUFVNXKLIM-UHFFFAOYSA-N) [probes-drugs.org]

- 19. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of Dihydroxy Moxonidine for Use as a Reference Standard

This guide provides an in-depth exploration of a feasible synthetic pathway for Dihydroxy Moxonidine, a critical metabolite of the antihypertensive drug Moxonidine. The synthesis of this and other metabolites is crucial for various research applications, including drug metabolism studies, pharmacokinetic analysis, and as a reference standard for quality control.[1][2][3][4][5][6][7][8][9][10][11] This document is intended for researchers, chemists, and professionals in the field of drug development and analytical science.

Introduction: The Significance of this compound

Moxonidine is a second-generation centrally acting antihypertensive agent that undergoes extensive metabolism in humans.[1][2][7][8] The identification and quantification of its metabolites are essential for a thorough understanding of its pharmacological profile and to ensure the safety and efficacy of the drug. This compound, characterized by the chemical formula C₈H₁₁N₅O₂ and a molecular weight of 209.21 g/mol , is a product of oxidative metabolism of the parent drug.[9][10] Specifically, it is formed through the oxidation of both the methyl group on the pyrimidine ring and the imidazoline ring.[1][3][6][7] The availability of pure this compound as a reference standard is a prerequisite for its accurate detection and quantification in biological matrices.[4][5][11]

This guide outlines a proposed synthetic route for this compound, designed to be both efficient and practical for laboratory-scale preparation. The presented methodology is grounded in established principles of organic synthesis and draws from literature precedents for the modification of similar heterocyclic systems.

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis of this compound presents a unique challenge due to the need for selective dihydroxylation of the Moxonidine scaffold. A direct oxidation of Moxonidine is likely to yield a complex mixture of products, making purification difficult. Therefore, a more controlled, multi-step approach is proposed, starting from a suitable precursor and sequentially introducing the desired functional groups.

The proposed pathway begins with the synthesis of a dihydroxypyrimidine intermediate, followed by the introduction of the amino group and subsequent cyclization to form the dihydroxyimidazoline moiety.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the proposed synthesis of this compound.

Step 1: Nitration of 2-Amino-4,6-dihydroxypyrimidine

Rationale: The initial step involves the introduction of a nitro group at the 5-position of the pyrimidine ring. This is a standard electrophilic aromatic substitution reaction. The nitro group serves as a precursor to the amino group required for the subsequent formation of the imidazoline ring.

Protocol:

-

To a cooled (0-5 °C) and stirred mixture of concentrated sulfuric acid (20 mL) and fuming nitric acid (10 mL), slowly add 2-Amino-4,6-dihydroxypyrimidine (10 g, 78.7 mmol).

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice (200 g).

-

The resulting precipitate, 2-Amino-5-nitro-4,6-dihydroxypyrimidine, is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Step 2: Reduction of the Nitro Group

Rationale: The nitro group is reduced to an amino group, yielding 2,5-Diamino-4,6-dihydroxypyrimidine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol:

-

Suspend 2-Amino-5-nitro-4,6-dihydroxypyrimidine (10 g, 58.1 mmol) in ethanol (150 mL) in a hydrogenation vessel.

-

Add 10% Palladium on charcoal (1 g) as the catalyst.

-

Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature for 6 hours, or until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain 2,5-Diamino-4,6-dihydroxypyrimidine.

Step 3: Reaction with 2-Chloroethyl Isocyanate

Rationale: The newly formed amino group at the 5-position is reacted with 2-chloroethyl isocyanate to introduce the necessary side chain for the subsequent cyclization. This reaction forms a urea linkage.

Protocol:

-

Dissolve 2,5-Diamino-4,6-dihydroxypyrimidine (5 g, 35.2 mmol) in anhydrous dimethylformamide (DMF, 50 mL).

-

To this solution, add 2-chloroethyl isocyanate (3.9 g, 37.0 mmol) dropwise at room temperature.

-

Stir the reaction mixture at 50 °C for 4 hours.

-

After cooling to room temperature, pour the reaction mixture into water (200 mL).

-

The precipitated product, N-(2-Amino-4,6-dihydroxy-pyrimidin-5-yl)-N'-(2-chloroethyl)urea, is collected by filtration, washed with water, and dried.

Step 4: Intramolecular Cyclization to this compound

Rationale: The final step involves an intramolecular cyclization of the chloroethyl urea derivative to form the dihydroxyimidazoline ring. This is typically achieved under basic conditions, where the amino group displaces the chloride to form the cyclic product.

Protocol:

-

Suspend N-(2-Amino-4,6-dihydroxy-pyrimidin-5-yl)-N'-(2-chloroethyl)urea (5 g, 20.2 mmol) in ethanol (100 mL).

-

Add a solution of sodium ethoxide (2.06 g, 30.3 mmol) in ethanol (20 mL) to the suspension.

-

Reflux the reaction mixture for 8 hours.

-

Cool the mixture and neutralize with dilute hydrochloric acid.

-

The precipitated crude this compound is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization and Quality Control

The identity and purity of the synthesized this compound must be confirmed using a battery of analytical techniques. This is a self-validating system to ensure the material is suitable for use as a reference standard.

| Analytical Technique | Purpose | Expected Results |

| ¹H and ¹³C NMR | Structural elucidation and confirmation. | The spectra should be consistent with the structure of this compound, showing the expected chemical shifts and coupling constants for the protons and carbons in the molecule. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (209.21 g/mol ). |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak should be observed, indicating a high degree of purity (typically >98%). |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. | The spectrum should show characteristic absorption bands for O-H, N-H, C=O, and C-N bonds. |

| Melting Point | Physical property confirmation and purity check. | A sharp melting point range is indicative of a pure compound. |

Experimental Workflow and Data Management

A systematic workflow is essential for the successful synthesis and characterization of this compound.

Diagram of the Experimental Workflow

Caption: A typical workflow for the synthesis and certification of a reference standard.

Conclusion

The proposed synthetic route provides a logical and feasible approach to obtaining this compound for use as a reference standard. By following the detailed protocols and implementing rigorous analytical characterization, researchers can confidently produce a high-purity material essential for accurate and reliable results in drug metabolism and related studies. The principles of chemical synthesis and analysis outlined in this guide are fundamental to the development of robust and well-characterized reference materials.

References

-

He, M., et al. (2003). Metabolism and disposition of the antihypertensive agent moxonidine in humans. Drug Metabolism and Disposition, 31(3), 334-343. [Link]

-

Wirth, D. D., et al. (2002). Identification, synthesis and pharmacological activity of moxonidine metabolites. European Journal of Medicinal Chemistry, 37(1), 23-34. [Link]

-

He, M., et al. (2000). Metabolism and disposition of moxonidine in Fischer 344 rats. Drug Metabolism and Disposition, 28(1), 49-58. [Link]

-

Fenton, C., et al. (2006). Moxonidine: a review of its use in essential hypertension. Drugs, 66(4), 477-496. [Link]

-

Prichard, B. N., et al. (1997). Moxonidine: a new generation of centrally acting antihypertensive agent. Journal of Cardiovascular Pharmacology, 30 Suppl 1, S1-S7. [Link]

-

Weimann, H. J., & Rudolph, M. (1992). Clinical farmakokinetics of moxonidine. Journal of Cardiovascular Pharmacology, 20 Suppl 4, S37-S41. [Link]

-

ResearchGate. (n.d.). Identification, synthesis and pharmacological activity of moxonidine metabolites. Retrieved January 21, 2026, from [Link]

-

Axios Research. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

-

Cleanchem. (n.d.). This compound | CAS No: 352457-32-0. Retrieved January 21, 2026, from [Link]

-

Venkatasai Life Sciences. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

-

Veeprho. (n.d.). Moxonidine Working Standard (Secondary Reference Standard) | CAS 75438-57-2. Retrieved January 21, 2026, from [Link]

-

British Pharmacopoeia. (n.d.). moxonidine - Reference Standards catalogue. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). EP2765131A1 - Process for the production of Moxonidine.

- Google Patents. (n.d.). CN103860502A - Tablet containing moxonidine hydrochloride and preparation method thereof.

-

Barnsley Area Prescribing Committee. (2020, October). Moxonidine. Retrieved January 21, 2026, from [Link]

-

Amzeal Research. (n.d.). Moxonidine Dihydroxy Impurity. Retrieved January 21, 2026, from [Link]

-

Axios Research. (n.d.). This compound - CAS - 352457-32-0. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) An efficient facile and selective hydroxylation of nitrogen heterocycles. Retrieved January 21, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4,5-Dihydroxy-1,3-dimethyl-2-imidazolidinone. Retrieved January 21, 2026, from [Link]

-

ACS Publications. (2022). Synthesis, Activity Evaluation, and Putative Mode of Action of 4,6-Dihydroxypyrimidine Hydrazones as Antimicrobial Agents Against Fungi, Bacteria, and Cyanobacteria. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). Easy Synthesis of trans-4,5-Dihydroxy-2-imidazolidinone and 2,4-Dimethylglycoluril. Retrieved January 21, 2026, from [Link]

-

He, M., et al. (2003). Metabolism and disposition of the antihypertensive agent moxonidine in humans. Drug Metabolism and Disposition, 31(3), 334-343. [Link]

-

ResearchGate. (n.d.). Synthesis of triple [14C]‐labeled moxonidine | Request PDF. Retrieved January 21, 2026, from [Link]

-

He, M., et al. (2003). Metabolism and disposition of the antihypertensive agent moxonidine in humans. Drug Metabolism and Disposition, 31(3), 334-343. [Link]

-

ResearchGate. (n.d.). Structures of pyrimidine oxidation products. Retrieved January 21, 2026, from [Link]

-

The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. (2021). Molecules, 26(15), 4436. [Link]

-

Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis. Retrieved January 21, 2026, from [Link]

-

Venkatasai Life Sciences. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

-

Axios Research. (n.d.). This compound - CAS - 352457-32-0. Retrieved January 21, 2026, from [Link]

-

Cleanchem. (n.d.). This compound | CAS No: 352457-32-0. Retrieved January 21, 2026, from [Link]

-

Oxidation of 5-hydroxypyrimidine nucleosides to 5-hydroxyhydantoin and its alpha-hydroxy-ketone isomer. (2002). Journal of the American Chemical Society, 124(42), 12596-12601. [Link]

-

Catalytic oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran using MOF-808(Cu) under near ambient conditions. (2022). Journal of Materials Chemistry A, 10(38), 20464-20472. [Link]

Sources

- 1. Identification, synthesis and pharmacological activity of moxonidine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2-Amino-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Metabolism and disposition of the antihypertensive agent moxonidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. venkatasailifesciences.com [venkatasailifesciences.com]

- 10. This compound - CAS - 352457-32-0 | Axios Research [axios-research.com]

- 11. cleanchemlab.com [cleanchemlab.com]

An In-Depth Technical Guide to the In Vitro Metabolism of Moxonidine to Dihydroxy Moxonidine

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro metabolism of the antihypertensive drug Moxonidine, with a specific focus on its oxidative transformation to Dihydroxy Moxonidine. As the understanding of a drug's metabolic fate is paramount in drug development, this document serves as a detailed resource for scientists investigating the pharmacokinetics and metabolic pathways of Moxonidine. We will delve into the enzymatic processes governing this biotransformation, present detailed protocols for its recreation and analysis in a laboratory setting, and discuss the analytical methodologies required for the precise quantification of both the parent drug and its metabolite. This guide is structured to provide not only procedural steps but also the scientific rationale behind these experimental designs, ensuring a thorough and applicable understanding for researchers in the field.

Introduction to Moxonidine and its Metabolism

Moxonidine is a second-generation, centrally acting antihypertensive agent that selectively binds to imidazoline I1 receptors in the brainstem.[1] This interaction leads to a reduction in sympathetic nervous system activity and, consequently, a decrease in blood pressure.[2] While renal excretion is the primary route of elimination for Moxonidine, a portion of the administered dose undergoes metabolism, primarily through oxidation.[3][4]

Human metabolism of Moxonidine results in several metabolites, including hydroxymethyl Moxonidine, hydroxy Moxonidine, and the focus of this guide, this compound.[3][4] The formation of these metabolites occurs through oxidation of the methyl group on the pyrimidine ring and/or the imidazoline ring.[3][4] this compound represents a more polar and water-soluble derivative of the parent compound, facilitating its excretion from the body. Understanding the specifics of this metabolic conversion is crucial for a complete pharmacokinetic profile and for assessing potential drug-drug interactions.

The Enzymology of Moxonidine Dihydroxylation

The oxidative metabolism of many xenobiotics, including Moxonidine, is primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. These heme-containing monooxygenases are abundant in the liver and play a critical role in Phase I drug metabolism.[5] While it is established that the conversion of Moxonidine to this compound is an oxidative process, the specific CYP isozymes responsible for this dihydroxylation in humans have not been definitively identified in publicly available literature.

To elucidate the specific CYP enzymes involved, a systematic approach known as reaction phenotyping is required. This process is fundamental to predicting potential drug-drug interactions and understanding inter-individual variability in drug metabolism.[6][7][8] The two primary, complementary strategies for CYP reaction phenotyping are:

-

Incubation with Recombinant Human CYP Isoforms: This method involves individually incubating the drug candidate with a panel of cDNA-expressed human CYP enzymes.[6][9] The formation of the metabolite of interest (in this case, this compound) by a specific CYP isoform directly implicates that enzyme in the metabolic pathway.

-

Chemical Inhibition Studies in Human Liver Microsomes (HLMs): This approach utilizes pooled HLMs, which contain a mixture of CYP enzymes, in the presence of known selective inhibitors for specific CYP isoforms.[10] A significant reduction in the formation of this compound in the presence of a particular inhibitor points to the involvement of the targeted CYP enzyme.

A proposed workflow for identifying the CYPs responsible for this compound formation is presented below.

Caption: Proposed workflow for identifying and characterizing the CYP enzymes responsible for this compound formation.

In Vitro Experimental Protocol: Formation of this compound

This section provides a detailed, step-by-step protocol for the in vitro generation of this compound using human liver microsomes. This protocol is designed to be a self-validating system, with appropriate controls to ensure the integrity of the results.

Materials and Reagents

-

Moxonidine (analytical standard)

-

Pooled Human Liver Microsomes (HLMs)

-

Potassium Phosphate Buffer (pH 7.4)

-

NADPH Regenerating System (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Magnesium Chloride (MgCl₂)

-

Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure Water

-

Internal Standard (IS) for LC-MS/MS analysis (e.g., a deuterated analog of Moxonidine or a structurally similar compound)[11]

Incubation Procedure

The following protocol is based on established methods for in vitro drug metabolism studies.[12][13]

-

Preparation of Incubation Mixtures:

-

On ice, prepare incubation mixtures in microcentrifuge tubes. A typical final incubation volume is 200 µL.

-

Add potassium phosphate buffer (pH 7.4).

-

Add MgCl₂ to a final concentration of 5 mM.

-

Add the NADPH regenerating system according to the manufacturer's instructions.

-

Add pooled human liver microsomes to a final protein concentration of 0.5 mg/mL.

-

-

Pre-incubation:

-

Pre-incubate the mixtures at 37°C for 5 minutes to allow the system to reach thermal equilibrium.

-

-

Initiation of the Reaction:

-

Initiate the metabolic reaction by adding Moxonidine (dissolved in a minimal amount of a suitable solvent like methanol or DMSO, ensuring the final solvent concentration is less than 1%) to the desired final concentration (e.g., 1-10 µM).

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes). The 0-minute time point serves as a baseline control.

-

-

Termination of the Reaction:

-

Terminate the reaction at each time point by adding an equal volume (200 µL) of ice-cold acetonitrile containing the internal standard. This step precipitates the microsomal proteins and halts enzymatic activity.

-

-

Sample Processing:

-

Vortex the terminated samples thoroughly.

-

Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

-

Experimental Controls

To ensure the validity of the experimental results, the following controls should be included:

-

No NADPH Control: An incubation mixture without the NADPH regenerating system to assess for any non-CYP mediated metabolism.

-

No Microsome Control: An incubation mixture without HLMs to control for any non-enzymatic degradation of Moxonidine.

-

Vehicle Control: An incubation with the solvent used to dissolve Moxonidine to ensure it does not interfere with the assay.

Analytical Methodology: LC-MS/MS for the Quantification of this compound

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drugs and their metabolites in complex biological matrices.[14][15][16]

Liquid Chromatography (LC) Parameters

-

Column: A C18 reverse-phase column is typically suitable for the separation of Moxonidine and its more polar metabolite, this compound.

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is recommended to achieve optimal separation.

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is common for analytical LC-MS/MS applications.

-

Injection Volume: Typically 5-10 µL of the processed sample supernatant.

Tandem Mass Spectrometry (MS/MS) Parameters

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally effective for the analysis of Moxonidine and its metabolites.[14]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both the analyte and the internal standard.

-

Mass Transitions:

-

Moxonidine: The precursor ion ([M+H]⁺) is m/z 242.2.[14] Product ions for fragmentation can be selected based on initial MS/MS scans.

-

This compound: The precursor ion ([M+H]⁺) would be m/z 274.2 (Moxonidine + 2 oxygen atoms). Specific product ions would need to be determined by infusing a standard of this compound or by analyzing the in vitro incubation samples and identifying the characteristic fragmentation pattern. The fragmentation of hydroxylated metabolites often involves the loss of water (H₂O).

-

Data Analysis and Quantification

The concentration of this compound formed at each time point is determined by constructing a calibration curve using a this compound analytical standard. The peak area ratio of the analyte to the internal standard is plotted against the known concentrations of the standards. The rate of metabolite formation can then be calculated.

Data Presentation and Interpretation

Tabular Summary of Experimental Parameters

| Parameter | Recommended Value/Condition | Rationale |

| Enzyme Source | Pooled Human Liver Microsomes | Represents the average metabolic capacity of the human population. |

| Microsomal Protein Concentration | 0.5 mg/mL | A balance between sufficient enzyme activity and minimizing non-specific binding. |

| Substrate (Moxonidine) Concentration | 1-10 µM | Reflects therapeutically relevant concentrations and allows for the determination of enzyme kinetics. |

| Cofactor | NADPH Regenerating System | Essential for CYP450 enzyme activity. |

| Incubation Temperature | 37°C | Mimics physiological temperature. |

| Incubation Time Course | 0, 15, 30, 60, 120 min | Allows for the determination of the initial rate of metabolism. |

| Analytical Method | LC-MS/MS (MRM mode) | Provides the necessary sensitivity and selectivity for quantification. |

Visualization of the Experimental Workflow

Caption: Step-by-step experimental workflow for the in vitro metabolism of Moxonidine.

Conclusion

This technical guide has outlined the current understanding of the in vitro metabolism of Moxonidine to this compound and provided a robust framework for its investigation. The provided protocols for incubation using human liver microsomes and analysis via LC-MS/MS offer a solid foundation for researchers to study this metabolic pathway. A key area for future research is the definitive identification of the specific CYP450 isozymes responsible for this dihydroxylation, for which a systematic reaction phenotyping approach has been proposed. A thorough understanding of Moxonidine's metabolism is essential for a comprehensive assessment of its clinical pharmacology and will contribute to the safer and more effective use of this important antihypertensive medication.

References

-

Determination of moxonidine in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Metabolism and disposition of the antihypertensive agent moxonidine in humans. Drug Metabolism and Disposition. [Link]

-

Moxonidine-D3. Veeprho. [Link]

-

Metabolism and Disposition of the Antihypertensive Agent Moxonidine in Humans. ResearchGate. [Link]

-

the (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes. British Journal of Clinical Pharmacology. [Link]

-

Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates. Current Drug Metabolism. [Link]

-

Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]

-

Enzyme kinetics and inhibition of nimodipine metabolism in human liver microsomes. Acta Pharmacologica Sinica. [Link]

-

Phenotyping Indices of CYP450 and P-Glycoprotein in Human Volunteers and in Patients Treated with Painkillers or Psychotropic Drugs. Pharmaceuticals. [Link]

-

The glucuronidation of mycophenolic acid by human liver, kidney and jejunum microsomes. British Journal of Clinical Pharmacology. [Link]

-

Cytochrome P450 reaction-phenotyping: an industrial perspective. Expert Opinion on Drug Metabolism & Toxicology. [Link]

-

Recombinant Human Cytochrome P450 Monooxygenases for Drug Metabolite Synthesis. Biotechnology and Bioengineering. [Link]

-

Stability-Indicating HPTLC Method for Simultaneous Quantification of Moxonidine and Amlodipine Besylate in Their Combined. Austin Chromatography. [Link]

-

A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. BioIVT. [Link]

-

Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Analytical Chemistry. [Link]

-

In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin. Drug Metabolism and Disposition. [Link]

-

New Assays to Assess Drug-Drug Interactions. Charles River Laboratories. [Link]

-

Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites. [Link]

-

Characterization of moclobemide N-oxidation in human liver microsomes. Xenobiotica. [Link]

-

Bond-specific fragmentation of oligopeptides via electronic stopping of swift heavy ions in molecular films. Scientific Reports. [Link]

-

Effects of Agrimonolide on Human Cytochrome P450 Isoforms Using Recombinant Enzymes and HepaRG Cells. Drug Targets and Therapeutics DTT. [Link]

-

In Vitro Strategies for Evaluating Non-Cyp Metabolism Pathways. BioIVT. [Link]

-

Comprehensive CYP & UGT Reaction Phenotyping Insights. Labcorp. [Link]

-

Selective antihypertensive action of moxonidine is mediated mainly by I1-imidazoline receptors in the rostral ventrolateral medulla. Hypertension. [Link]

Sources

- 1. This compound - SRIRAMCHEM [sriramchem.com]

- 2. Metabolism and disposition of the antihypertensive agent moxonidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. labcorp.com [labcorp.com]

- 4. Effects of Agrimonolide on Human Cytochrome P450 Isoforms Using Recombinant Enzymes and HepaRG Cells [journal-dtt.org]

- 5. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenotyping Indices of CYP450 and P-Glycoprotein in Human Volunteers and in Patients Treated with Painkillers or Psychotropic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytochrome P450 reaction-phenotyping: an industrial perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recombinant human cytochrome P450 monooxygenases for drug metabolite synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enzyme kinetics and inhibition of nimodipine metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. veeprho.com [veeprho.com]

- 11. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of moclobemide N-oxidation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of moxonidine in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacokinetics of Dihydroxy Moxonidine in Preclinical Species

This guide provides an in-depth exploration of the pharmacokinetic profile of dihydroxy moxonidine, a significant metabolite of the antihypertensive drug moxonidine, within preclinical models. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, explains the rationale behind experimental designs, and offers detailed protocols for key assays.

Introduction: The Significance of Metabolite Pharmacokinetics

In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a parent drug is fundamental. However, the pharmacokinetic characteristics of its metabolites are equally crucial, as they can contribute to the overall efficacy and safety profile of the therapeutic agent. This compound is a product of the oxidative metabolism of moxonidine.[1][2][3] A thorough understanding of its behavior in preclinical species is essential for a comprehensive assessment of moxonidine's disposition.

This guide will navigate the available scientific literature to construct a detailed picture of this compound's pharmacokinetics, offering insights into its formation, distribution, and elimination.

Metabolic Pathway and Formation of this compound

Moxonidine undergoes phase I and phase II metabolism in various species, including rats, mice, dogs, and humans.[4] The formation of this compound is a result of oxidative processes.[1][2][3] Oxidation of moxonidine can occur on the methyl group of the pyrimidine ring or the imidazoline ring, leading to the formation of several metabolites, including hydroxymethyl moxonidine, hydroxy moxonidine, and subsequently, this compound.[1][2][3] Another major metabolite identified is dehydrogenated moxonidine.[1][2]

The following diagram illustrates the oxidative metabolic pathway of moxonidine leading to the formation of this compound.

Caption: Metabolic pathway of Moxonidine to this compound.

While the exact cytochrome P450 (CYP) enzymes responsible for moxonidine's metabolism in humans have not been definitively identified, this oxidative transformation is a critical step in its clearance.[5][6]

Preclinical Pharmacokinetic Profile of this compound

Direct and detailed pharmacokinetic parameters for this compound, such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½), are not extensively reported in publicly available literature. Most studies focus on the parent compound, moxonidine. However, based on the available data for moxonidine and its metabolites, we can infer certain characteristics.

Absorption and Formation

This compound is not administered directly in these studies but is formed endogenously following the administration of moxonidine. Moxonidine is rapidly absorbed after oral administration, with peak plasma concentrations reached between 0.5 to 2 hours in humans.[1][2] The formation of this compound would therefore be dependent on the absorption and subsequent metabolism of the parent drug.

Distribution

Following oral administration of radiolabeled moxonidine in rats, radioactivity was widely distributed to tissues, with the highest concentrations found in the kidney and liver.[7] This suggests that moxonidine and its metabolites, including this compound, are distributed throughout the body.

Metabolism and Excretion

The major route of elimination for moxonidine and its metabolites is via renal excretion.[1][2] In humans, a significant portion of the administered moxonidine dose is excreted unchanged in the urine.[8] However, various metabolites, including dehydrogenated moxonidine and this compound, are also present in urine and plasma.[1][2] In rats, a substantial portion of the radioactivity is also excreted in the feces, indicating biliary excretion may also play a role in this species.[7]

The presence of this compound in urine suggests it is sufficiently water-soluble to be renally cleared.

Table 1: Summary of Moxonidine and its Metabolites' Disposition

| Parameter | Observation in Preclinical Species (Primarily Rat) | Human Data for Comparison | Implication for this compound |

| Primary Route of Excretion | Primarily urinary, with some fecal excretion in rats.[7] | Primarily renal.[1][2] | Likely renally excreted. |

| Metabolite Identification | Multiple phase I and II metabolites identified in urine, plasma, and bile.[7] | This compound identified in urine and plasma.[1][2] | Formed in vivo and present in circulation and excreta. |

| Tissue Distribution | Wide distribution with high concentrations in kidney and liver (of total radioactivity).[7] | Not specified. | May distribute to various tissues. |

Experimental Protocols for Studying this compound Pharmacokinetics

To definitively determine the pharmacokinetic profile of this compound, specific preclinical studies would be required. Below are representative protocols for conducting such studies.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical approach for assessing the plasma pharmacokinetics of this compound following the administration of moxonidine.

Objective: To determine the plasma concentration-time profile of this compound after oral administration of moxonidine to rats.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Moxonidine formulation for oral gavage

-

This compound analytical standard

-

Internal standard (IS) for bioanalysis (e.g., a structurally similar compound)

-

Anticoagulant (e.g., EDTA)

-

Equipment for oral gavage, blood collection, and plasma processing

-

LC-MS/MS system

Protocol:

-

Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week.

-

Dosing: Administer a single oral dose of moxonidine to a cohort of rats.

-

Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant.

-

Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis:

-

Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of moxonidine and this compound in rat plasma.[9][10][11]

-

Prepare calibration standards and quality control samples by spiking blank rat plasma with known concentrations of this compound and the IS.

-

Process plasma samples (e.g., by protein precipitation or liquid-liquid extraction) and analyze using the validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis to calculate pharmacokinetic parameters for this compound, including Cmax, Tmax, AUC, and t½.

-

Caption: Experimental workflow for a preclinical pharmacokinetic study.

In Vitro Metabolism Studies

To investigate the formation of this compound and identify the enzymes involved, in vitro assays are invaluable.

Objective: To characterize the in vitro metabolism of moxonidine to this compound using liver microsomes.

Materials:

-

Liver microsomes from preclinical species (e.g., rat, dog, monkey) and human

-

Moxonidine

-

NADPH regenerating system

-

Incubation buffer (e.g., phosphate buffer)

-

LC-MS/MS system

Protocol:

-

Incubation: Incubate moxonidine with liver microsomes in the presence of the NADPH regenerating system at 37°C.

-

Time-Course Experiment: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.

-

Metabolite Identification and Quantification: Analyze the supernatant by LC-MS/MS to identify and quantify the formation of this compound over time.

-

Enzyme Kinetics: Determine kinetic parameters (Km and Vmax) for the formation of this compound.

Conclusion and Future Directions

This compound is a recognized oxidative metabolite of moxonidine in preclinical species and humans. While its presence has been qualitatively confirmed, a significant data gap exists regarding its quantitative pharmacokinetic profile. The methodologies outlined in this guide provide a framework for conducting the necessary studies to fill this gap.

Future research should focus on:

-

Quantitative Pharmacokinetics: Performing dedicated pharmacokinetic studies in multiple preclinical species to determine the Cmax, Tmax, AUC, and t½ of this compound.

-

Enzyme Phenotyping: Identifying the specific CYP450 enzymes responsible for the formation of this compound to better predict potential drug-drug interactions.

-

Pharmacological Activity: Assessing the pharmacological activity of this compound to understand its potential contribution to the overall therapeutic effect or any off-target effects of moxonidine. One study has already examined the pharmacological activity of several major metabolites.[4]

A comprehensive understanding of the pharmacokinetics of this compound will ultimately contribute to a more complete and robust preclinical data package, facilitating a more informed transition to clinical development.

References

-

Metabolism and disposition of the antihypertensive agent moxonidine in humans. PubMed. Available at: [Link]

-

(PDF) Metabolism and Disposition of the Antihypertensive Agent Moxonidine in Humans. ResearchGate. Available at: [Link]

-

Metabolism and disposition of moxonidine in Fischer 344 rats. PubMed. Available at: [Link]

-

Identification, synthesis and pharmacological activity of moxonidine metabolites. PubMed. Available at: [Link]

-

Moxonidine. ResearchGate. Available at: [Link]

-

Moxonidine | C9H12ClN5O. PubChem. Available at: [Link]

-

COMPARISON OF ANTIHYPERTENSIVE EFFECT OF MOXONIDINE VERSUS CLONIDINE IN RENAL FAILURE PATIENTS. Semantic Scholar. Available at: [Link]

-

Determination of moxonidine in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry. PubMed. Available at: [Link]

-

A LC-MS/MS Quantification of Moxonidine in Plasma. Journal of Chemical Health Risks. Available at: [Link]

-

Pharmacokinetics of moxonidine after single and repeated daily doses in healthy volunteers. Wiley Online Library. Available at: [Link]

-

A Sensitive, Rapid Determination of Moxonidine in Plasma by LC-MS/MS, Application to Bioequivalence Study. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Moxonidine: A New Antiadrenergic Antihypertensive Agent. PubMed. Available at: [Link]

Sources

- 1. Metabolism and disposition of the antihypertensive agent moxonidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Identification, synthesis and pharmacological activity of moxonidine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Moxonidine | C9H12ClN5O | CID 4810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Metabolism and disposition of moxonidine in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Moxonidine: a new antiadrenergic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of moxonidine in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jchr.org [jchr.org]

- 11. rjptonline.org [rjptonline.org]

The Definitive Guide to the Identification of Dihydroxy Moxonidine in Human Urine

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the robust identification of dihydroxy moxonidine, a key metabolite of the antihypertensive drug moxonidine, in human urine. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind each methodological choice, ensuring a self-validating analytical system. We will delve into the metabolic fate of moxonidine, detail a complete analytical workflow from sample preparation to state-of-the-art LC-MS/MS analysis, and discuss the critical aspects of data interpretation and method validation. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently and accurately identify and characterize this important metabolite.

Introduction: The Clinical and Metabolic Landscape of Moxonidine

Moxonidine is a second-generation centrally acting antihypertensive agent that selectively binds to imidazoline I1 receptors in the brainstem. This mechanism of action reduces sympathetic outflow, leading to a decrease in blood pressure. Understanding the metabolic fate of moxonidine is paramount for comprehensive pharmacokinetic and pharmacodynamic assessments, as well as for safety and efficacy studies.

Following oral administration, moxonidine is well-absorbed and undergoes metabolism, primarily through oxidation. One of the key metabolites formed is this compound.[1][2] The principal route of elimination for both the parent drug and its metabolites is renal excretion, making urine the primary biological matrix for their detection and characterization.[1][2]

This guide will focus specifically on the analytical challenge of identifying this compound in the complex milieu of human urine.

The Metabolic Journey: Formation of this compound

The biotransformation of moxonidine to this compound involves oxidative metabolism. This process, likely mediated by cytochrome P450 enzymes, introduces hydroxyl groups onto the moxonidine molecule. The formation of this compound represents a significant pathway in the metabolic clearance of the parent drug.

Sources

A Technical Guide to Elucidating the Role of Cytochrome P450 in Dihydroxy Moxonidine Formation

Abstract

Moxonidine, a second-generation centrally acting antihypertensive agent, undergoes oxidative metabolism as part of its clearance in humans.[1][2] One of the identified metabolites is Dihydroxy Moxonidine, formed through sequential oxidation reactions.[3][4] This technical guide provides an in-depth exploration of the pivotal role of the Cytochrome P450 (CYP) enzyme superfamily in this metabolic transformation. We will dissect the established experimental workflows and rationale for identifying the specific CYP isoforms responsible for this compound formation, a critical step in drug development for predicting metabolic drug-drug interactions and understanding inter-individual variability in patient response. This document is intended for researchers, scientists, and drug development professionals engaged in drug metabolism and pharmacokinetic studies.

Introduction: The Metabolic Landscape of Moxonidine

Moxonidine effectively lowers blood pressure by acting as a selective agonist at the imidazoline I1 receptor in the central nervous system.[5][6][7] While renal excretion is the primary route of elimination for the parent drug, a significant portion undergoes biotransformation.[3][4] The metabolism of moxonidine is characterized primarily by oxidation of the pyrimidine and imidazoline rings.[3][4][8] These Phase I reactions, catalyzed predominantly by the Cytochrome P450 system, yield several metabolites, including hydroxymethyl moxonidine, hydroxy moxonidine, and the further oxidized this compound.[3][4][5]

Understanding the specific enzymes that govern the formation of these metabolites is not merely an academic exercise. The CYP enzyme family is notorious for its genetic polymorphisms and its susceptibility to inhibition and induction by co-administered drugs.[9][10] Therefore, identifying the enzymatic pathway to this compound is fundamental to building a comprehensive safety and efficacy profile for moxonidine.

The Cytochrome P450 Superfamily: Gatekeepers of Drug Oxidation

The Cytochrome P450 (CYP) enzymes are a large family of heme-containing monooxygenases that are responsible for the Phase I metabolism of approximately 90% of clinically used drugs.[9][10] Located primarily in the endoplasmic reticulum of hepatocytes, these enzymes introduce or expose functional groups on xenobiotics, typically rendering them more water-soluble for easier excretion.[11][12]

The formation of this compound from moxonidine involves at least two oxidative steps. The logical scientific approach, therefore, is to systematically determine which of the major drug-metabolizing CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) possess the catalytic capability for this transformation.

Experimental Workflow for CYP Isoform Identification

To pinpoint the specific CYP enzymes involved in this compound formation, a multi-pronged, self-validating approach is employed. This workflow is designed to move from a broad screening system to highly specific enzymatic assays, providing corroborating lines of evidence.

Sources

- 1. Moxonidine: a new antiadrenergic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology of moxonidine, an I1-imidazoline receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism and disposition of the antihypertensive agent moxonidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Moxonidine - Wikipedia [en.wikipedia.org]

- 6. Selective antihypertensive action of moxonidine is mediated mainly by I1-imidazoline receptors in the rostral ventrolateral medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacology and clinical use of moxonidine, a new centrally acting sympatholytic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification, synthesis and pharmacological activity of moxonidine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. metabolon.com [metabolon.com]

- 11. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

An In-Depth Technical Guide to the Discovery and Initial Characterization of Moxonidine Metabolites

Foreword: Charting the Metabolic Fate of a Second-Generation Antihypertensive

Moxonidine represents a significant advancement in centrally acting antihypertensive therapy, primarily through its selective agonism at I1-imidazoline receptors.[1][2] Understanding the metabolic journey of such a targeted therapeutic is not merely an academic exercise; it is a cornerstone of modern drug development. It informs our understanding of the agent's overall clearance, potential for drug-drug interactions, inter-individual variability, and the safety profile by revealing whether its metabolites contribute to the therapeutic effect or introduce off-target activities. This guide provides a comprehensive, technically-grounded overview of the discovery and initial characterization of Moxonidine's metabolites, synthesizing data from pivotal human and preclinical studies. We will move beyond a simple recitation of facts to explore the strategic rationale behind the experimental designs and analytical workflows that brought Moxonidine's metabolic pathways to light.

The Metabolic Landscape of Moxonidine: An Overview of Biotransformation

The metabolic fate of Moxonidine in humans is characterized by a combination of Phase I oxidation and, to a lesser extent, Phase II conjugation.[3] However, a key finding is that metabolism plays a modest role in the drug's overall disposition.[1] The primary route of clearance is renal elimination of the unchanged parent drug.[4][5] This characteristic is clinically significant, suggesting a lower intrinsic potential for metabolic drug-drug interactions compared to compounds that are extensively metabolized.

Studies in humans, following oral administration of radiolabeled [14C]Moxonidine, have identified several key biotransformation products.[4][5] The principal metabolic reactions occur on the pyrimidine and imidazoline rings of the molecule.

Key Metabolic Pathways Include:

-

Dehydrogenation: The formation of dehydrogenated Moxonidine is the most prominent metabolic pathway in humans. This metabolite is both the major circulating and major urinary metabolite.[4][5]

-

Oxidation: Hydroxylation occurs at the methyl group on the pyrimidine ring to form hydroxymethyl Moxonidine, as well as on the imidazoline ring to yield hydroxy Moxonidine.[5] Further oxidation can lead to dihydroxy Moxonidine.[4] In preclinical species like rats, oxidation of the hydroxymethyl group to a carboxylic acid metabolite is a major pathway.[6]

-

Conjugation: Evidence of Phase II metabolism is present, with the identification of a cysteine conjugate in humans.[5] In rats, a more extensive range of conjugates, including those with glutathione and glucuronic acid, has been observed, particularly in bile.[6]

The diagram below illustrates the primary metabolic transformations of Moxonidine.

Caption: Primary metabolic pathways of Moxonidine in humans.

The Experimental Blueprint for Metabolite Discovery

The elucidation of Moxonidine's metabolic fate relied on a classic, robust experimental strategy that integrates in vivo mass balance studies with advanced analytical chemistry. This approach ensures a comprehensive, quantitative understanding of the drug's disposition.

The Gold Standard: In Vivo Human ADME Studies

The cornerstone of metabolite discovery for Moxonidine was a human Absorption, Distribution, Metabolism, and Excretion (ADME) study.[5]

Causality Behind the Choice:

-

Definitive Mass Balance: The use of a radiolabeled ([14C]) version of Moxonidine is critical. It allows for the tracking of all drug-related material, regardless of its chemical form. By comparing the total radioactivity in circulation with the concentration of the unchanged parent drug, a clear indication of the presence and quantity of circulating metabolites is obtained.[4][7] The near-complete recovery of radioactivity in excreta (urine and feces) confirms the study's quantitative integrity.[5]

-

Human-Specific Pathways: While preclinical models are essential, they do not always perfectly replicate human metabolism.[4] An ADME study in healthy human volunteers provides the most relevant and definitive data for regulatory submission and clinical understanding.

The diagram below outlines the logical flow of a human ADME study for metabolite discovery.

Caption: Workflow for a human [14C] ADME and metabolite identification study.

The Predictive Power of In Vitro Systems

While the pivotal studies on Moxonidine focused on in vivo results, it is standard practice in modern drug development to first use in vitro systems. These experiments offer predictive insights into metabolic pathways and help guide the search for metabolites in more complex in vivo samples.

Rationale for In Vitro Models:

-

Enzyme Identification: Incubating a drug with specific enzyme systems, such as a panel of recombinant Cytochrome P450 (CYP450) enzymes, can help identify the key drivers of its oxidative metabolism.[8][9] Although the specific CYPs for Moxonidine are not yet definitively identified, this would be the standard approach to do so.[1]

-

Cross-Species Comparison: Using liver microsomes or hepatocytes from different species (e.g., rat, dog, human) allows for an early assessment of metabolic differences, which is crucial for selecting the most appropriate toxicological species.

The Analytical Engine: A Step-by-Step Workflow

Identifying and characterizing metabolites from biological fluids is a multi-step process that demands precision in sample preparation, separation, and detection.

Protocol 1: Sample Preparation from Human Urine

This protocol is a representative example of how metabolites are extracted and concentrated from a complex matrix prior to analysis, based on methodologies described in the literature.[4]

Objective: To isolate Moxonidine and its metabolites from endogenous urinary components.

Materials:

-

Human urine sample

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, 200 mg)

-

Methanol (HPLC grade)

-

1% Trichloroacetic acid (TCA) in water

-

Ammonium acetate buffer (pH 5.0)

-

Centrifuge

Procedure:

-

Sample Pre-treatment: To 1 mL of urine, add 100 µL of 10% TCA to precipitate proteins. Vortex briefly and centrifuge at ~3000 rpm for 10 minutes. Collect the supernatant.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol, followed by 2 mL of 1% TCA. Do not allow the cartridge to dry.

-

Sample Loading: Load the pre-treated urine supernatant onto the conditioned SPE cartridge.

-

Washing: Rinse the cartridge with 2 mL of 1% TCA to remove highly polar, unbound endogenous materials.

-

Elution: Elute Moxonidine and its metabolites from the cartridge using 2 mL of a methanol:ammonium acetate buffer (50:50) solution.

-

Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 200 µL) of mobile phase for LC-MS/MS analysis.

Self-Validation: The efficiency of this protocol is validated by calculating the recovery of a known amount of spiked parent drug and key metabolite standards through the entire process.

Protocol 2: Metabolite Separation and Identification by LC-MS/MS

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for analyzing the prepared samples. Modern LC-MS/MS provides the sensitivity needed to detect low-level metabolites and the specificity to elucidate their structures.[10][11][12]

Objective: To chromatographically separate Moxonidine from its metabolites and obtain mass spectral data for their identification.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Reversed-phase HPLC column (e.g., Hypurity C8, 100 x 4.6 mm).[11][12]

-

Triple quadrupole mass spectrometer

-

Electrospray Ionization (ESI) source

Procedure:

-

Chromatographic Conditions:

-

Mobile Phase A: 10 mM Ammonium Acetate in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient starting from ~15% B to ~85% B over 15-20 minutes.

-

Flow Rate: 0.8 mL/min

-

Column Temperature: 40 °C

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+), as this provides superior sensitivity for Moxonidine.[11][12]

-

MS Scan Mode: Perform a full scan (e.g., m/z 100-500) to detect all potential parent ions.

-

MS/MS Scan Mode: Use product ion scanning on the mass of Moxonidine (m/z 242.05) and other suspected metabolite masses to generate fragmentation patterns for structural confirmation.[11][12] Key transitions for Moxonidine itself are m/z 242.05 -> 206.1 and 242.05 -> 199.05.[11][12]

-

-

Data Analysis:

-

Compare the retention times and mass spectra of peaks in the sample to those of the parent drug standard.

-

Identify potential metabolites by looking for expected mass shifts from the parent drug (e.g., +16 for hydroxylation, -2 for dehydrogenation).

-

Elucidate structures by interpreting the MS/MS fragmentation patterns.

-

Profile of Major Human Metabolites and Pharmacological Activity

The application of these workflows led to the successful identification of seven metabolites in humans, with several being unique to this species.[4][5] The table below summarizes the key findings.

| Metabolite ID | Name | Description | Relative Abundance | Pharmacological Activity |

| Parent | Moxonidine | Unchanged Drug | Most abundant component in urine[5] | Active Antihypertensive |

| M1 | Dehydrogenated Moxonidine | Oxidation of the imidazoline ring | Major circulating and urinary metabolite[4][5] | Inactive[7] |

| M3 | Hydroxy Moxonidine | Hydroxylation on the imidazoline ring | Identified in urine[4] | Inactive[7] |

| M4 | This compound | Further oxidation product | Identified in urine[4] | Inactive[7] |

| M5 | Hydroxymethyl Moxonidine | Oxidation of the pyrimidine methyl group | Identified in urine[4] | Short-lasting, attenuated antihypertensive effect[3][7] |

| M6 | Cysteine Conjugate | Phase II conjugation product | Identified in urine[4] | Inactive[7] |

Initial Pharmacological Screening

A crucial step in characterization is to determine if the metabolites are pharmacologically active. This was investigated by synthesizing seven of the major metabolites and evaluating their effects on blood pressure and heart rate in spontaneously hypertensive rats.[3]

Key Finding: The results were unequivocal. Only one metabolite, hydroxymethyl Moxonidine (M5), demonstrated any antihypertensive activity. However, this effect was significantly weaker and of a much shorter duration than that of the parent Moxonidine.[3][7] All other tested metabolites were found to be inactive.

Implication for Drug Development: This finding provides a high degree of confidence that the observed clinical efficacy of Moxonidine is attributable solely to the parent compound. The lack of active metabolites simplifies the interpretation of clinical data and reduces concerns about metabolite-driven side effects or complex dose-response relationships.

Conclusion and Future Perspectives

The discovery and characterization of Moxonidine's metabolites were achieved through a systematic and robust scientific approach, centered on a human radiolabel ADME study and powered by advanced LC-MS/MS analytical techniques. The research demonstrates that Moxonidine undergoes limited metabolism in humans, primarily via oxidation, with renal excretion of the parent drug being the main clearance mechanism.[4][5]

Crucially, the initial pharmacological characterization revealed that the identified metabolites are either inactive or possess significantly attenuated activity compared to Moxonidine.[3] This comprehensive body of work provides a clear and confident understanding of Moxonidine's metabolic fate, supporting its predictable pharmacokinetic profile and solidifying its standing as a well-characterized therapeutic agent.

While the primary metabolic pathways are now well understood, a remaining area for academic exploration is the definitive identification of the specific CYP450 isozymes responsible for the observed oxidative transformations, an area noted as yet undetermined in the literature.[1] Such knowledge would further refine our ability to predict any potential, albeit unlikely, metabolic interactions.

References

-

He, M., Abraham, T., et al. (2003). Metabolism and Disposition of the Antihypertensive Agent Moxonidine in Humans. Drug Metabolism and Disposition, 31(3), 334-342.

-

PubMed. (2003). Metabolism and disposition of the antihypertensive agent moxonidine in humans. Drug Metabolism and Disposition.

-

Semantic Scholar. (2003). Metabolism and disposition of the antihypertensive agent moxonidine in humans. Drug Metabolism and Disposition.

-

Wirth, D. D., He, M. M., et al. (2002). Identification, synthesis and pharmacological activity of moxonidine metabolites. European Journal of Medicinal Chemistry, 37(1), 23-34.

-

PubChem. Moxonidine. National Center for Biotechnology Information.

-

He, M., Abraham, T., et al. (2000). Metabolism and disposition of moxonidine in Fischer 344 rats. Drug Metabolism and Disposition, 28(1), 38-46.

-

Weimann, H., & Rudolph, M. (1992). Clinical Pharmacokinetics of Moxonidine. Journal of Cardiovascular Pharmacology.

-

ResearchGate. (2002). Identification, synthesis and pharmacological activity of moxonidine metabolites. Request PDF.

-

PubMed. (2021). [Development of a method for moxonidine quantification in blood and urine by high-performance liquid chromatography with tandem mass-selective detection]. Sudebno-Meditsinskaia Ekspertiza.

-

Journal of Chemical Health Risks. (2021). A LC-MS/MS Quantification of Moxonidine in Plasma.

-

MDPI. (2022). Effects of Moxonidine Administration on Serum Neuropeptide Y Levels in Hypertensive Individuals: A Prospective Observational Study.

-

Elliott, H. L. (1998). Moxonidine: Pharmacology, Clinical Pharmacology and Clinical Profile. Blood Pressure.

-

PubMed. (2009). [The efficacy and safety of moxonidine in patients with metabolic syndrome (the O.B.E.Z.I.T.A. trial)]. Vnitrni Lekarstvi.

-

Research Journal of Pharmacy and Technology. (2020). A Sensitive, Rapid Determination of Moxonidine in Plasma by LC-MS/MS, Application to Bioequivalence Study.

-

Haxhiu, M. A., Dreshaj, I., et al. (1994). Selective antihypertensive action of moxonidine is mediated mainly by I1-imidazoline receptors in the rostral ventrolateral medulla. Journal of Cardiovascular Pharmacology.

-

Radhakrishnan, J., King, A. B., et al. (2002). Metabolic and hemodynamic effects of moxonidine in the Zucker diabetic fatty rat model of type 2 diabetes. Journal of Hypertension.

-

Metabolon. (2023). The Role of CYP450 Enzymes in Drug Metabolism.

-

National Institutes of Health. (2018). Antihypertensive Drugs Metabolism: An Update to Pharmacokinetic Profiles and Computational Approaches. Current Pharmaceutical Design.

-

Walsh Medical Media. (2021). Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism.

-

MDPI. (2019). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences.

Sources

- 1. Moxonidine | C9H12ClN5O | CID 4810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Selective antihypertensive action of moxonidine is mediated mainly by I1-imidazoline receptors in the rostral ventrolateral medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification, synthesis and pharmacological activity of moxonidine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism and disposition of the antihypertensive agent moxonidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism and disposition of moxonidine in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. metabolon.com [metabolon.com]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. [Development of a method for moxonidine quantification in blood and urine by high-performance liquid chromatography with tandem mass-selective detection] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jchr.org [jchr.org]

- 12. rjptonline.org [rjptonline.org]

Spectroscopic data (NMR, MS) of synthetic Dihydroxy Moxonidine

An In-depth Technical Guide to the Synthesis and Spectroscopic Analysis of Dihydroxy Moxonidine

Introduction

Moxonidine is a second-generation, centrally acting antihypertensive agent renowned for its selective agonism at imidazoline I1 receptors within the rostral ventrolateral medulla.[1] This mechanism effectively reduces sympathetic outflow, leading to a decrease in blood pressure. For drug development and regulatory professionals, a thorough understanding of a drug's metabolic fate is paramount to establishing its pharmacokinetic and safety profiles.

This compound is a key phase I metabolite of Moxonidine, formed through oxidative pathways in humans and other species.[2][3][4] The structural elucidation and availability of pure synthetic this compound are critical for its use as a reference standard in quantitative bioanalytical assays, metabolite identification studies, and toxicology assessments.

This guide provides a comprehensive technical framework for the synthesis and detailed spectroscopic characterization of this compound. It is designed for researchers, analytical scientists, and drug metabolism professionals, offering field-proven insights into the experimental choices and data interpretation required for this critical drug metabolite.

Molecular Identity and Structural Features

Before delving into its synthesis and analysis, it is essential to define the molecule's core characteristics.

-

Systematic Name: 5-((4,5-dihydro-1H-imidazol-2-yl)amino)-6-hydroxy-2-methylpyrimidin-4(3H)-one

-

Alternate Name: 5-(imidazolidin-2-ylideneamino)-2-methylpyrimidine-4,6-diol

The structure features two key pharmacophoric units: a dihydroxypyrimidine ring and a 2-aminoimidazoline moiety, which is a cyclic guanidine. The dihydroxypyrimidine core exists in several tautomeric forms, with the keto-enol equilibrium significantly influencing its chemical properties and spectroscopic signature.

Proposed Synthetic Strategy

While this compound is available from specialized chemical suppliers as a reference standard, the proprietary nature of these syntheses necessitates a logical, proposed pathway based on established heterocyclic chemistry. The most robust approach involves a convergent synthesis, culminating in the coupling of a pyrimidine core with a guanidinylating agent.

Experimental Rationale

The chosen strategy hinges on forming the strong C-N bond of the guanidine group as the final key step. This avoids carrying the highly polar and reactive guanidine functionality through multiple synthetic transformations, which could lead to low yields and complex purification challenges.

Proposed Synthetic Workflow

Caption: Proposed convergent synthesis for this compound.

Step-by-Step Methodology

-

Synthesis of 5-Amino-2-methylpyrimidine-4,6-diol (Pyrimidine Core):

-

Rationale: This well-established route builds the pyrimidine ring first, then introduces the required amino functionality at the C5 position.

-

Protocol:

-

Condense diethyl malonate with acetamidine using a strong base like sodium ethoxide to form 2-methylpyrimidine-4,6-diol.

-

Perform electrophilic nitration at the C5 position using a mixture of nitric and sulfuric acid under controlled temperature to yield 5-nitro-2-methylpyrimidine-4,6-diol.

-

Reduce the nitro group to an amine using a standard reduction method, such as catalytic hydrogenation (H₂ over Palladium on carbon) or a chemical reductant like tin(II) chloride, to afford the key intermediate, 5-amino-2-methylpyrimidine-4,6-diol.[11]

-

-

-

Preparation of an Activated 2-Aminoimidazoline Precursor:

-

Rationale: Direct guanidinylation of the aminopyrimidine requires an electrophilic partner. Activating a readily available thiourea is a common and effective strategy.[12]

-

Protocol:

-

React ethylenediamine with carbon disulfide to synthesize ethylenethiourea.

-

Activate the thiourea by converting it to a better leaving group. This is typically achieved by S-methylation with methyl iodide to form the corresponding S-methylisothiourea salt. This salt is a potent electrophile for the guanidinylation reaction.

-

-

-

Guanidinylation and Final Synthesis:

-

Rationale: This is the key bond-forming step. The nucleophilic 5-amino group of the pyrimidine attacks the electrophilic carbon of the S-methylisothiourea derivative, displacing methyl mercaptan as a leaving group.[1][10]

-

Protocol:

-

React 5-amino-2-methylpyrimidine-4,6-diol with the activated S-methylisothiourea derivative in a polar, aprotic solvent like DMF or DMSO. The reaction may require mild heating to proceed to completion.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, perform an aqueous workup to remove inorganic salts and highly polar impurities.

-

Purify the crude product using column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

-